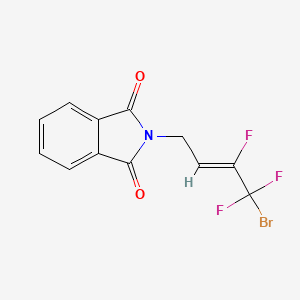
(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione is an organic compound that features a brominated and fluorinated butenyl side chain attached to an isoindoline-1,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with isoindoline-1,3-dione and appropriate brominated and fluorinated precursors.
Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the reaction to produce larger quantities.
Optimization: Optimizing reaction conditions to improve yield and purity.
Automation: Utilizing automated systems for reaction monitoring and control.
化学反応の分析
Types of Reactions
(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bond in the butenyl side chain can participate in addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution of the bromine atom with an iodide ion would yield the corresponding iodinated compound.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties.
Biological Probes: Used in the development of probes for biological studies.
Industry
Materials Science:
Agriculture: Investigated for use in agrochemicals.
作用機序
The mechanism of action of (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(Z)-2-(4-Chloro-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione: Similar structure with a chlorine atom instead of bromine.
(Z)-2-(4-Bromo-3,4,4-difluorobut-2-en-1-yl)isoindoline-1,3-dione: Similar structure with one less fluorine atom.
Uniqueness
The presence of the bromine atom and the trifluorobut-2-en-1-yl side chain imparts unique chemical properties to (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione, making it distinct from its analogs. These properties may include differences in reactivity, biological activity, and physical characteristics.
生物活性
(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests interesting biological properties that merit exploration. This article reviews the biological activity of this compound based on existing literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H7BrF3NO2
- Molecular Weight : 334.09 g/mol
- CAS Number : 2584947-84-0
The biological activity of this compound is attributed to its electrophilic nature, making it a potential Michael acceptor. This characteristic allows it to react with nucleophiles such as amines and thiols, which can lead to various biological effects including enzyme inhibition and modulation of signaling pathways .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that isoindoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives display significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Certain structural analogs have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Potential
A study conducted by Sandford et al. demonstrated that isoindoline derivatives could effectively inhibit the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of mitochondrial membrane potential .
Case Study 2: Antimicrobial Activity
Research conducted on related compounds indicated that they possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall integrity and interference with protein synthesis .
Data Tables
特性
分子式 |
C12H7BrF3NO2 |
|---|---|
分子量 |
334.09 g/mol |
IUPAC名 |
2-[(Z)-4-bromo-3,4,4-trifluorobut-2-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H7BrF3NO2/c13-12(15,16)9(14)5-6-17-10(18)7-3-1-2-4-8(7)11(17)19/h1-5H,6H2/b9-5- |
InChIキー |
WLWPHBIBSHNPAV-UITAMQMPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C(/C(F)(F)Br)\F |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=C(C(F)(F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















